PPAR agonist 1

Description

Properties

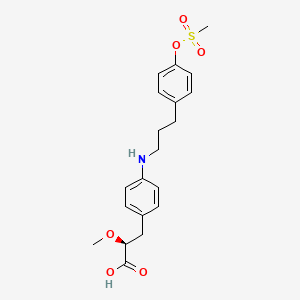

IUPAC Name |

(2S)-2-methoxy-3-[4-[3-(4-methylsulfonyloxyphenyl)propylamino]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO6S/c1-26-19(20(22)23)14-16-5-9-17(10-6-16)21-13-3-4-15-7-11-18(12-8-15)27-28(2,24)25/h5-12,19,21H,3-4,13-14H2,1-2H3,(H,22,23)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRCAKXUSHNVLY-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](CC1=CC=C(C=C1)NCCCC2=CC=C(C=C2)OS(=O)(=O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"PPAR agonist 1" mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of PPARγ Agonist 1 (Exemplified by Rosiglitazone)

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily. It plays a pivotal role in the regulation of adipogenesis, glucose homeostasis, and lipid metabolism.[1][2][3] As a master regulator of these processes, PPARγ has emerged as a significant therapeutic target for metabolic disorders, particularly type 2 diabetes.

This guide provides a detailed examination of the core mechanism of action of a potent and selective PPARγ agonist, exemplified by Rosiglitazone. Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs, known for its insulin-sensitizing effects.[2][4] We will delve into its molecular interactions, the downstream signaling cascade, quantitative measures of its activity, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: From Ligand Binding to Gene Regulation

The primary mechanism of action for Rosiglitazone involves its direct binding to and activation of PPARγ. This process initiates a cascade of molecular events that ultimately alters the transcription of a specific set of target genes.

-

Ligand Binding and Receptor Activation : Rosiglitazone binds with high affinity to the ligand-binding domain (LBD) of the PPARγ receptor located in the cell nucleus. This binding event induces a critical conformational change in the receptor protein.

-

Heterodimerization with RXR : Upon agonist binding, PPARγ forms a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR). This PPARγ-RXR complex is the functional unit that interacts with DNA.

-

Co-regulator Protein Exchange : The conformational change induced by Rosiglitazone binding facilitates the dissociation of corepressor proteins and the recruitment of coactivator proteins (such as Steroid Receptor Coactivator-1 (SRC-1) and p300). This switch from a repressive to an activating complex is a crucial step in initiating gene transcription.

-

Binding to PPREs and Gene Transcription : The activated PPARγ-RXR heterodimer, along with its associated coactivators, binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of these genes, leading to changes in the synthesis of proteins involved in glucose and lipid metabolism. For instance, Rosiglitazone-activated PPARγ increases the expression of genes involved in lipid storage and insulin signaling, such as adiponectin and GLUT4.

-

Alternative Mechanisms : Beyond its classic genomic action, Rosiglitazone can also influence cellular signaling through PPARγ-independent pathways and by inhibiting the phosphorylation of PPARγ by cyclin-dependent kinase 5 (CDK5), which selectively restores the expression of key metabolic genes like adiponectin.

Quantitative Data Summary

The activity of Rosiglitazone has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity, potency, and effects on target gene expression.

Table 1: Binding Affinity and Potency of Rosiglitazone for PPARγ

| Parameter | Value | Description | Source |

| EC50 | 60 nM | The concentration of Rosiglitazone that produces 50% of the maximal response in a PPARγ activation assay. | |

| Kd | 40 nM | The equilibrium dissociation constant, representing the concentration of Rosiglitazone at which 50% of the PPARγ receptors are occupied. |

Table 2: Effects of Rosiglitazone on Target Gene Expression in Human Adipose Tissue

| Gene | Function | Fold Change | Source |

| Stearoyl-CoA desaturase (SCD) | Triacylglycerol storage | 3.2-fold increase | |

| CD36 | Fatty acid uptake | 1.8-fold increase | |

| GLUT4 | Glucose transport | 1.5-fold increase | |

| Adiponectin | Insulin sensitivity | Significant increase | |

| IL-6 | Inflammation | 0.6-fold decrease | |

| Resistin | Insulin resistance | 0.3-fold decrease | |

| PPARγ coactivator 1 (PGC-1α) | Mitochondrial biogenesis | Significant increase |

Visualizing the Mechanism and Workflows

Signaling Pathway

Caption: Canonical signaling pathway of Rosiglitazone via PPARγ activation.

Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PPARγ Signaling Cascade for the Prevention and Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rosiglitazone, PPARγ, and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PPAR Agonist Signaling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathways activated by Peroxisome Proliferator-Activated Receptor (PPAR) agonists, with a focus on specific agonists for the well-characterized isoforms, PPARα and PPARγ. It includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of this critical area of research and drug development.

Introduction to Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of ligand-activated nuclear transcription factors that play crucial roles in the regulation of cellular differentiation, development, and metabolism, particularly of carbohydrates and lipids.[1] There are three main isoforms of PPARs:

-

PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[2] It is a major regulator of lipid metabolism.[2][3]

-

PPARγ (gamma): Highly expressed in adipose tissue, where it is a master regulator of adipogenesis.[4] It is also involved in glucose homeostasis and inflammation.

-

PPARβ/δ (beta/delta): Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal and cardiac muscle.

PPARs form heterodimers with the Retinoid X Receptor (RXR) and, upon activation by a ligand (agonist), bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.

Core Signaling Pathway of PPAR Agonists

The activation of PPARs by agonists initiates a cascade of molecular events leading to the regulation of gene expression. This process can be broadly divided into the following steps:

-

Ligand Binding: An agonist, which can be a natural fatty acid or a synthetic compound, enters the cell and binds to the Ligand Binding Domain (LBD) of a PPAR isoform.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPAR protein, which promotes its heterodimerization with the Retinoid X Receptor (RXR).

-

Co-activator Recruitment: The PPAR-RXR heterodimer then recruits various co-activator proteins.

-

PPRE Binding: This complex binds to PPREs in the regulatory regions of target genes.

-

Transcriptional Activation: The recruitment of co-activators leads to the initiation of transcription by RNA polymerase II, resulting in the synthesis of messenger RNA (mRNA) and subsequent protein production.

This signaling pathway is central to the physiological effects of PPAR agonists.

Quantitative Data for Representative PPAR Agonists

The activity of PPAR agonists is quantified by various parameters, including their half-maximal effective concentration (EC50) for receptor activation and the resulting fold change in the expression of target genes. Below are tables summarizing these data for a representative PPARα agonist, GW7647, and a representative PPARγ agonist, Rosiglitazone.

Table 1: EC50 Values for Representative PPAR Agonists

| Agonist | Target Isoform | Cell Line | Assay Type | EC50 (nM) | Reference |

| GW7647 | PPARα | - | - | 1.6 | |

| Rosiglitazone | PPARγ | U2OS | Luciferase Reporter | ~50 |

Table 2: Target Gene Expression Changes Induced by Representative PPAR Agonists

| Agonist | Target Isoform | Target Gene | Cell/Tissue Type | Fold Change | Reference |

| Fenofibric Acid | PPARα | ADRP | HepG2 | ~4.5 | |

| Fenofibric Acid | PPARα | HMGCS2 | HepG2 | ~3.5 | |

| Ciglitazone | PPARγ | ADRP | HepG2 | ~3 | |

| Ciglitazone | PPARγ | L-FABP | HepG2 | ~2.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study PPAR agonist signaling pathways.

Luciferase Reporter Assay for PPAR Activity

This assay is used to quantify the ability of a compound to activate a specific PPAR isoform.

Principle: Cells are engineered to express a PPAR isoform and a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter. When an agonist activates the PPAR, the receptor binds to the PPRE and drives the expression of the luciferase enzyme. The amount of light produced upon addition of a luciferase substrate is proportional to the level of PPAR activation.

Detailed Protocol:

-

Cell Culture:

-

Maintain a stable cell line co-transfected with a PPAR expression vector and a PPRE-luciferase reporter vector (e.g., INDIGO Biosciences Human PPARα Reporter Assay Kit).

-

Culture cells in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.

-

-

Assay Procedure:

-

Plate the reporter cells in a 96-well assay plate and incubate for 24 hours.

-

Prepare serial dilutions of the test compound (e.g., PPAR agonist) and a reference agonist (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ).

-

Remove the culture medium from the cells and add the diluted compounds.

-

Incubate the plate for 24 hours.

-

-

Luminescence Detection:

-

Prepare the luciferase detection reagent according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Measure luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the average relative light units (RLU) for each treatment.

-

Plot the RLU values against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.

-

References

- 1. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]

- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]

- 3. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Target Gene Identification

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the methodologies used to identify and validate target genes of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. It includes detailed experimental protocols, a summary of known target genes for different PPAR isotypes, and visualizations of the core signaling pathway and experimental workflows.

Introduction to PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that function as ligand-activated transcription factors.[1][2][3][4] They are essential in regulating various physiological processes, particularly lipid and glucose metabolism, inflammation, and cell differentiation.[1] There are three main isotypes, each with distinct tissue distribution and primary functions:

-

PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, kidney, and brown adipose tissue. Its activation primarily upregulates genes involved in fatty acid uptake, transport, and oxidation.

-

PPARγ (gamma): Predominantly found in adipose tissue and macrophages. It is a master regulator of adipogenesis and is crucial for lipid storage and improving insulin sensitivity.

-

PPARβ/δ (beta/delta): Ubiquitously expressed, with high levels in skeletal muscle, brain, and adipose tissue. It is involved in fatty acid oxidation, energy homeostasis, and cell proliferation.

Synthetic ligands for PPARs, such as fibrates (for PPARα) and thiazolidinediones (TZDs) (for PPARγ), are used clinically to treat dyslipidemia and type 2 diabetes.

The PPAR Signaling Pathway

The classical mechanism of PPAR activation involves the formation of a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, thereby modulating their transcription.

-

Ligand Activation: A PPAR agonist (a fatty acid or synthetic drug) enters the cell and binds to its specific PPAR isotype in the nucleus.

-

Heterodimerization: Upon ligand binding, the PPAR undergoes a conformational change, allowing it to form a heterodimer with an RXR.

-

PPRE Binding: The PPAR-RXR heterodimer binds to a PPRE in the promoter region of a target gene.

-

Transcriptional Regulation: The complex recruits co-activator or co-repressor proteins, leading to the activation or repression of gene transcription.

Methodologies for Target Gene Identification

A multi-pronged approach combining genome-wide screening with functional validation is essential for accurately identifying PPAR target genes.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful method for identifying the direct binding sites of a transcription factor across the entire genome.

Detailed Protocol:

-

Cell Culture and Cross-linking:

-

Culture cells to ~80-90% confluency. Treat with the specific PPAR agonist or vehicle control for a predetermined time.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and lyse the cells to isolate nuclei.

-

Resuspend the nuclear pellet in a suitable buffer and sonicate to shear the chromatin into fragments of 200-600 bp. Centrifuge to remove debris.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific to the PPAR isotype of interest (or an IgG control).

-

Add Protein A/G beads to pull down the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C for several hours.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

-

Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP-DNA. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform high-throughput sequencing.

-

-

Data Analysis:

-

Align sequencing reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of significant enrichment (peaks) compared to the input or IgG control.

-

Perform motif analysis on the peak regions to confirm the presence of PPREs.

-

RNA Sequencing (RNA-seq)

RNA-seq quantifies the abundance of transcripts in a sample, revealing how gene expression changes in response to a PPAR agonist.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Culture and treat cells with the PPAR agonist or vehicle control as for ChIP-seq.

-

-

RNA Isolation:

-

Harvest cells and extract total RNA using a TRIzol-based method or a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer. Ensure the RNA Integrity Number (RIN) is > 8.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) or select for polyadenylated (poly(A)) mRNA.

-

Fragment the RNA into smaller pieces.

-

Synthesize first- and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing:

-

Perform high-throughput sequencing on the prepared library.

-

-

Data Analysis:

-

Perform quality control on the raw sequencing reads.

-

Align reads to a reference genome or transcriptome.

-

Quantify gene expression levels (e.g., as counts, FPKM, or TPM).

-

Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes that are significantly up- or down-regulated upon agonist treatment.

-

Luciferase Reporter Assay

This assay validates whether a PPAR agonist can activate transcription via a specific putative PPRE identified from ChIP-seq and associated with a differentially expressed gene from RNA-seq.

Detailed Protocol:

-

Construct Preparation:

-

Synthesize and clone the DNA sequence corresponding to the putative PPRE into a luciferase reporter vector upstream of a minimal promoter.

-

Prepare an expression vector for the relevant human PPAR isotype.

-

-

Cell Culture and Transfection:

-

Seed a suitable cell line (e.g., HEK293 or HepG2) in a multi-well plate.

-

Co-transfect the cells with the PPRE-luciferase reporter construct, the PPAR expression vector, and a control vector expressing Renilla luciferase (for normalization).

-

-

Agonist Treatment:

-

After 24 hours, treat the transfected cells with various concentrations of the PPAR agonist or a vehicle control.

-

-

Lysis and Luminescence Measurement:

-

After 16-24 hours of treatment, lyse the cells.

-

Measure Firefly and Renilla luciferase activity using a dual-luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the fold induction of luciferase activity in agonist-treated cells relative to vehicle-treated cells. A significant increase indicates a functional PPRE.

-

Known Target Genes of PPAR Agonists

The following tables summarize key target genes regulated by specific PPAR agonists.

Table 1: PPARα Target Genes

Primary Function: Fatty Acid Oxidation & Lipid Catabolism

| Target Gene | Agonist | Tissue/Cell Type | Quantitative Effect | Reference |

| ABCA1 | Fenofibrate | Human Hepatocytes | Upregulation | |

| ACOX1 | Fenofibrate | Mouse Liver | Upregulation | |

| APOA5 | Fibrates | Liver | Upregulation (via PPRE) | |

| CPT1A | Wy-14,643 | Mouse Liver | Upregulation | |

| CD36 | Fenofibrate | Liver | Upregulation | |

| FABP1 | Fibrates | Liver | Upregulation | |

| APOC3 | Fibrates | Liver | Downregulation | |

| CYP4A | PPARα agonists | Liver | Upregulation |

Table 2: PPARγ Target Genes

Primary Function: Adipogenesis, Lipid Storage, Insulin Sensitization

| Target Gene | Agonist | Tissue/Cell Type | Quantitative Effect | Reference |

| Adiponectin (ADIPOQ) | Rosiglitazone | Adipose Tissue | Upregulation | |

| LPL (Lipoprotein Lipase) | Rosiglitazone | Adipose Tissue | Upregulation | |

| CD36 (FAT) | Rosiglitazone | Adipocytes | Upregulation | |

| FABP4 (aP2) | TZDs | Adipocytes | Upregulation | |

| GLUT4 (SLC2A4) | TZDs | Adipocytes | Upregulation | |

| PEPCK | Rosiglitazone | Adipose Tissue | Upregulation | |

| ApoA1 / ApoA5 | Rosiglitazone | Mouse Heart | Upregulation | |

| FSP27 (CIDEC) | PPARγ agonists | Liver | Upregulation |

Table 3: PPARβ/δ Target Genes

Primary Function: Fatty Acid Oxidation & Energy Expenditure

| Target Gene | Agonist | Tissue/Cell Type | Quantitative Effect | Reference |

| PDK4 | GW501516 | Skeletal Muscle | Robust Induction | |

| ANGPTL4 | GW501516 | Skeletal Muscle | Upregulation | |

| CPT1B | GW501516 | Skeletal Muscle | Upregulation | |

| CD36 | GW501516 | Skeletal Muscle | Upregulation | |

| ADRP (PLIN2) | GW501516 | Skeletal Muscle | Upregulation | |

| PGC-1α | GW501516 | Skeletal Muscle | Upregulation | |

| VLDLR | GW501516 | Liver | Upregulation | |

| FABP3 | GW501516 | Skeletal Muscle | ~6-fold increase in mRNA |

Conclusion

The identification and validation of PPAR agonist target genes are critical for understanding their therapeutic effects and potential side effects. The combination of genome-wide techniques like ChIP-seq and RNA-seq provides a powerful discovery engine, while functional assays such as luciferase reporter studies are essential for validation. This integrated approach not only elucidates the molecular mechanisms behind existing drugs but also paves the way for the development of next-generation, isotype-selective PPAR modulators with improved efficacy and safety profiles for treating metabolic diseases.

References

In-Depth Technical Guide: Binding Affinity of Bezafibrate to PPAR Isoforms

For: Researchers, Scientists, and Drug Development Professionals Topic: An analysis of the binding characteristics of the pan-agonist Bezafibrate to the three Peroxisome Proliferator-Activated Receptor (PPAR) isoforms: PPARα, PPARγ, and PPARδ.

Executive Summary

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily. The three identified isoforms, PPARα, PPARγ, and PPARβ/δ, are critical regulators of lipid metabolism, glucose homeostasis, inflammation, and cellular differentiation. As such, they are significant therapeutic targets for metabolic and cardiovascular diseases. Bezafibrate is a fibrate drug recognized as a pan-PPAR agonist, capable of activating all three isoforms.[1] This technical guide provides a detailed overview of the binding and activation characteristics of Bezafibrate across the PPAR subtypes, presents a standardized experimental protocol for determining binding affinity, and illustrates the core signaling pathway.

Quantitative Data: Bezafibrate Binding and Functional Potency

A study by Kamata et al. (2022) utilized a dual luciferase-based GAL4 transactivation assay in COS-7 cells to determine the functional efficacy and potency of Bezafibrate on human PPAR isoforms. The results are summarized below.[2]

Table 1: Functional Potency (EC50) of Bezafibrate on Human PPAR Isoforms

| PPAR Isoform | Agonist | EC50 (µM) | Efficacy (%) | Assay Type | Reference |

| hPPARα | Bezafibrate | 30.4 | 93.6 | GAL4 Transactivation (COS-7 cells) | Kamata, S. et al., 2022[2] |

| hPPARγ | Bezafibrate | 178 | 77.1 | GAL4 Transactivation (COS-7 cells) | Kamata, S. et al., 2022[2] |

| hPPARδ | Bezafibrate | 86.7 | 15.2 | GAL4 Transactivation (COS-7 cells) | Kamata, S. et al., 2022[2] |

Note: Efficacy was determined relative to potent, selective agonists for each isoform.

This data indicates that while Bezafibrate can activate all three receptors, it demonstrates the highest functional potency and efficacy for PPARα, followed by PPARδ and then PPARγ.

PPAR Signaling Pathway

Upon activation by an agonist like Bezafibrate, PPARs modulate the expression of target genes. The canonical signaling pathway involves heterodimerization with the Retinoid X Receptor (RXR) and binding to specific DNA sequences known as Peroxisome Proliferator Hormone Response Elements (PPREs) in the promoter region of target genes.

Experimental Protocol: Competitive Radioligand Binding Assay

Determining the direct binding affinity (Ki) of a test compound like Bezafibrate is commonly achieved using a competitive radioligand binding assay. The Scintillation Proximity Assay (SPA) is a robust, homogeneous method that eliminates the need for a physical separation step.

Principle of Scintillation Proximity Assay (SPA)

SPA technology utilizes microscopic beads containing a scintillant. The receptor of interest (e.g., PPARα) is immobilized onto the surface of these beads. A specific radiolabeled ligand ([³H]-agonist) with known high affinity for the receptor is added. When the radioligand binds to the receptor on the bead, the emitted β-particles are close enough to excite the scintillant, producing a light signal. Unbound radioligand in the solution is too far away to cause excitation. A non-radiolabeled test compound (e.g., Bezafibrate) is then added at increasing concentrations to compete with the radioligand for binding to the receptor. The reduction in the light signal is proportional to the ability of the test compound to displace the radioligand, from which the IC50 and subsequently the Ki value can be calculated.

Detailed SPA Protocol for PPAR Binding

This protocol is adapted from methodologies described for nuclear receptor binding assays.

1. Reagents and Materials:

-

PPAR-LBD: Purified, recombinant Ligand Binding Domain (LBD) of human PPARα, γ, or δ, often with a GST or His-tag for immobilization.

-

SPA Beads: Streptavidin-coated or Nickel (Ni)-chelate coated SPA beads, depending on the receptor tag (e.g., biotinylated receptor or His-tagged receptor).

-

Radioligand: A tritiated ([³H]) high-affinity agonist specific for the PPAR isoform being tested (e.g., [³H]-GW7647 for PPARα).

-

Test Compound: Bezafibrate, dissolved in DMSO to create a stock solution, then serially diluted.

-

Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4, with 0.1% BSA and a protease inhibitor cocktail.

-

Microplates: 96-well or 384-well opaque plates suitable for scintillation counting.

-

Microplate Scintillation Counter: A device capable of detecting the light output from the SPA beads.

2. Assay Procedure (Competitive Binding):

-

Receptor Immobilization:

-

In each well of the microplate, add the appropriate SPA beads (e.g., 0.5 mg/well).

-

Add the purified PPAR-LBD protein to the beads and incubate for 30-60 minutes at room temperature to allow for capture onto the bead surface.

-

Wash the beads with assay buffer to remove any unbound receptor (optional, depending on assay optimization).

-

-

Competitive Binding Reaction:

-

To the wells containing the receptor-coated beads, add 25 µL of serially diluted Bezafibrate solutions (or vehicle control for total binding, and a high concentration of a known unlabeled ligand for non-specific binding).

-

Immediately add 25 µL of the [³H]-radioligand at a fixed concentration (typically at or below its Kd value).

-

The final assay volume should be consistent across all wells (e.g., 100 µL), containing a low final percentage of DMSO (e.g., <1%).

-

-

Incubation:

-

Seal the plate and incubate at room temperature for 2-4 hours with gentle agitation to reach binding equilibrium. The plate should be protected from light.

-

-

Data Acquisition:

-

After incubation, allow the beads to settle to the bottom of the wells for at least 30 minutes.

-

Measure the light emission (Counts Per Minute, CPM) from each well using a microplate scintillation counter.

-

3. Data Analysis:

-

Subtract the CPM from the non-specific binding wells from all other wells to determine specific binding.

-

Plot the specific binding CPM against the logarithm of the Bezafibrate concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value (the concentration of Bezafibrate that inhibits 50% of the specific binding of the radioligand).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used and Kd is the dissociation constant of the radioligand for the receptor.

-

References

- 1. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of "PPAR agonist 1": A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative peroxisome proliferator-activated receptor (PPAR) pan-agonist, designated here as "PPAR agonist 1." For the purpose of this guide, the well-characterized PPAR pan-agonist MHY2013 will be used as a representative example. This document details the core methodologies, data interpretation, and signaling pathways relevant to the preclinical assessment of such compounds.

Introduction to Peroxisome Proliferator-Activated Receptors (PPARs)

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play crucial roles in the regulation of metabolism, inflammation, and cellular differentiation. There are three main isotypes of PPARs:

-

PPARα (alpha): Highly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation is associated with the regulation of lipid metabolism.

-

PPARβ/δ (beta/delta): Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.

-

PPARγ (gamma): Predominantly found in adipose tissue, where it is a key regulator of adipogenesis and insulin sensitivity.

Agonists that activate these receptors are of significant interest for the treatment of metabolic disorders such as dyslipidemia, type 2 diabetes, and non-alcoholic fatty liver disease. "PPAR agonist 1" is a pan-agonist, meaning it is capable of activating all three PPAR isotypes.

Quantitative Agonist Potency at PPAR Isotypes

The potency of "PPAR agonist 1" and reference compounds on the different PPAR isotypes can be determined using various in vitro assays. The half-maximal effective concentration (EC50) is a common measure of a drug's potency. The following table summarizes the EC50 values for our representative "PPAR agonist 1" (MHY2013) and well-known isotype-selective PPAR agonists.

| Agonist | PPAR Isotype | EC50 (µM) |

| PPAR agonist 1 (MHY2013) | PPARα | ~1.0-5.0 (Estimated) |

| PPARβ/δ | ~0.5-2.0 (Estimated) | |

| PPARγ | ~0.5-2.0 (Estimated) | |

| WY14643 | PPARα | 0.63[1] |

| GW501516 | PPARβ/δ | 0.001[2] |

| Rosiglitazone | PPARγ | 0.06[3] |

Core Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to characterize "PPAR agonist 1".

PPAR Signaling Pathway

The activation of PPARs by an agonist initiates a cascade of molecular events leading to the regulation of target gene expression. The following diagram illustrates the canonical PPAR signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. PPAR Pan Agonist MHY2013 Alleviates Renal Fibrosis in a Mouse Model by Reducing Fibroblast Activation and Epithelial Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PPAR Pan Agonist MHY2013 Alleviates Renal Fibrosis in a Mouse Model by Reducing Fibroblast Activation and Epithelial Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of PPAR Agonist 1 on Cellular Metabolism

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of the cellular metabolic effects of "PPAR Agonist 1," a representative dual peroxisome proliferator-activated receptor alpha and gamma (PPARα/γ) agonist. The data and protocols presented herein are based on studies of Tesaglitazar, a well-characterized dual PPARα/γ agonist, to ensure scientific accuracy and practical relevance.

Introduction to PPARs and "PPAR Agonist 1"

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] They are critical regulators of lipid and glucose metabolism, cellular differentiation, and inflammation.[2][3] Three main isotypes have been identified:

-

PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.[4] Its activation primarily governs fatty acid transport and oxidation.[5]

-

PPARγ: Predominantly found in adipose tissue, where it is a master regulator of adipogenesis, lipid storage, and insulin sensitivity.

-

PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle, and energy homeostasis.

"PPAR Agonist 1" is a dual PPARα/γ agonist, designed to combine the therapeutic benefits of activating both pathways. By targeting PPARα, it aims to improve dyslipidemia by lowering triglycerides, while its PPARγ activity enhances insulin sensitivity and glucose control. This dual action presents a promising strategy for treating complex metabolic disorders like type 2 diabetes and metabolic syndrome.

Core Signaling Pathway of PPAR Agonist 1

Upon entering the cell, PPAR Agonist 1 binds to the ligand-binding domains of PPARα and PPARγ. This binding induces a conformational change, leading to the dissociation of corepressor proteins and recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in a wide array of metabolic processes, ultimately leading to the physiological effects on lipid and glucose homeostasis.

Data Presentation: Quantitative Metabolic Effects

The following tables summarize the quantitative effects of "PPAR Agonist 1" (exemplified by Tesaglitazar) on key metabolic parameters in human subjects.

Table 1: Effects on Lipid Metabolism

Data from a 12-week, randomized, double-blind, placebo-controlled study in non-diabetic patients with hypertriglyceridemia and abdominal obesity.

| Parameter | Treatment Group (Tesaglitazar 1.0 mg/day) | Placebo Group | p-value |

| Fasting Triglycerides | -37% | - | <0.0001 |

| Non-HDL-Cholesterol | -15% | - | <0.0001 |

| Non-Esterified Fatty Acids (NEFA) | -40% | - | <0.0001 |

| HDL-Cholesterol | +16% | - | <0.0001 |

Table 2: Effects on Glucose Metabolism

Data from the same 12-week study in non-diabetic, insulin-resistant patients.

| Parameter | Treatment Group (Tesaglitazar 1.0 mg/day) | Placebo Group | p-value |

| Fasting Insulin Concentration | -35% | - | <0.0001 |

| Fasting Plasma Glucose | -0.47 mmol/L | - | <0.0001 |

| Insulin Sensitivity (HOMA-IR) | Improved (not quantified) | - | Significant |

Table 3: Regulation of Key Metabolic Target Genes

This table represents the expected transcriptional regulation of key genes based on the known functions of PPARα and PPARγ activation.

| Gene | Function | Primary PPAR Isoform | Expected Regulation |

| CPT1 (Carnitine palmitoyltransferase I) | Rate-limiting enzyme in fatty acid oxidation | α | Upregulation |

| ACOX1 (Acyl-CoA oxidase 1) | First enzyme of the peroxisomal fatty acid beta-oxidation pathway | α | Upregulation |

| CD36 / FAT (Fatty acid translocase) | Facilitates fatty acid uptake | α / γ | Upregulation |

| LPL (Lipoprotein lipase) | Hydrolyzes triglycerides in lipoproteins | α / γ | Upregulation |

| GLUT4 (Glucose transporter type 4) | Insulin-regulated glucose transporter | γ | Upregulation |

| Adiponectin | Insulin-sensitizing adipokine | γ | Upregulation |

| PEPCK (Phosphoenolpyruvate carboxykinase) | Key enzyme in gluconeogenesis | γ | Downregulation (in liver) |

Experimental Protocols

Detailed methodologies are provided for key experiments used to evaluate the effects of PPAR agonists on cellular metabolism.

Protocol 1: In Vitro Cell Culture and Treatment

-

Cell Seeding: Plate hepatocytes (e.g., HepG2) or pre-adipocytes (e.g., 3T3-L1) in appropriate culture dishes (e.g., 6-well plates for protein/RNA extraction, Seahorse XF plates for metabolic assays).

-

Adherence: Allow cells to adhere and reach 70-80% confluency in a standard incubator (37°C, 5% CO2). For 3T3-L1 differentiation, grow to confluence and initiate differentiation cocktail as per standard protocols.

-

Compound Preparation: Prepare a stock solution of "PPAR Agonist 1" in a suitable solvent (e.g., DMSO). Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).

-

Treatment: Remove the old medium from the cells and replace it with the medium containing "PPAR Agonist 1" or a vehicle control (medium with the same final concentration of solvent).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours for gene/protein expression studies, or as required for metabolic assays).

-

Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to protein extraction (Protocol 2), RNA isolation (Protocol 3), or metabolic analysis (Protocol 4).

Protocol 2: Western Blot Analysis of Target Proteins

-

Protein Extraction: Lyse the treated cells (from Protocol 1) in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Quantification: Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., CPT1, GLUT4, p-AMPK) diluted in blocking buffer, typically overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imager or X-ray film.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the target protein signal to a loading control (e.g., β-actin, GAPDH) to correct for variations in protein loading.

Protocol 3: Quantitative Real-Time PCR (qPCR) for Gene Expression

-

RNA Isolation: Isolate total RNA from treated cells (from Protocol 1) using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity via gel electrophoresis if necessary.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) primers and/or random hexamers.

-

qPCR Reaction Setup:

-

Prepare a reaction mix containing: cDNA template, forward and reverse primers for the gene of interest (e.g., CPT1, Adiponectin), and a SYBR Green or TaqMan-based qPCR master mix.

-

Pipette the reaction mix into a 96- or 384-well qPCR plate. Include no-template controls (NTC) for each primer set.

-

-

Real-Time PCR: Run the plate in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Data Analysis:

-

Determine the cycle threshold (Ct) value for each sample.

-

Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., ACTB, GAPDH).

-

Calculate the relative fold change in gene expression using the ΔΔCt method.

-

Protocol 4: Seahorse XF Cell Mito Stress Test

-

Cartridge Hydration: One day prior to the assay, hydrate the Seahorse XF sensor cartridge by adding 200 µL of sterile water to each well and placing it in a non-CO2 37°C incubator overnight.

-

Cell Seeding: Seed cells (from Protocol 1) in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight in a CO2 incubator.

-

Assay Day Preparation:

-

Replace the hydration water in the sensor cartridge with 200 µL per well of XF Calibrant solution and incubate in a non-CO2 37°C incubator for at least 1 hour before the assay.

-

Wash the cells in the culture plate with pre-warmed Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine. Add the final volume of supplemented medium to each well and incubate in a non-CO2 37°C incubator for 1 hour to allow temperature and pH to equilibrate.

-

-

Drug Plate Preparation: Prepare a stock plate of compounds to be injected. For a standard Mito Stress Test, this includes Oligomycin, FCCP, and a mixture of Rotenone/Antimycin A at optimized concentrations.

-

Run Assay: Load the sensor cartridge and the cell culture plate into the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) in real-time, injecting the compounds sequentially to assess basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: After the run, normalize the OCR data to cell number (e.g., via a CyQUANT cell proliferation assay). Analyze the data using the Seahorse Wave software to determine the key parameters of mitochondrial function.

Mandatory Visualizations: Workflows and Relationships

Conclusion

"PPAR Agonist 1," as a dual PPARα/γ agonist, demonstrates robust effects on both lipid and glucose metabolism. By activating PPARα, it enhances fatty acid oxidation and clearance, leading to significant reductions in plasma triglycerides and non-esterified fatty acids. Concurrently, its PPARγ agonist activity improves insulin sensitivity, increases glucose uptake, and lowers fasting glucose and insulin levels. The combined action of targeting these two critical metabolic regulators makes this class of compounds a powerful therapeutic option for managing the multifaceted components of metabolic syndrome. The experimental protocols and data presented in this guide provide a foundational framework for researchers engaged in the discovery and development of novel metabolic modulators.

References

- 1. Experimental approaches to study PPAR gamma agonists as antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are PPAR agonists and how do they work? [synapse.patsnap.com]

- 3. ijpsr.com [ijpsr.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Early Preclinical Studies of PPAR Agonist 1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core preclinical data for "PPAR Agonist 1," a novel selective Peroxisome Proliferator-Activated Receptor Alpha (PPARα) modulator. The information presented herein is a synthesis of findings from foundational in vitro and in vivo studies designed to elucidate the compound's pharmacological activity, mechanism of action, and pharmacokinetic profile.

Introduction to PPAR Agonist 1

PPAR Agonist 1 is a potent and selective agonist of PPARα, a ligand-activated transcription factor that plays a central role in regulating lipid metabolism and inflammation.[1][2] By targeting PPARα, which is highly expressed in tissues with high fatty acid oxidation rates like the liver, heart, and muscle, PPAR Agonist 1 is being investigated for the treatment of dyslipidemia and related metabolic disorders.[3] Preclinical data suggest superior potency and a potentially improved safety profile compared to older fibrate drugs.

Mechanism of Action

PPAR Agonist 1 functions by binding to and activating the PPARα receptor. This activation leads to a conformational change in the receptor, prompting it to form a heterodimer with the Retinoid X Receptor (RXR).[3] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4] This binding event modulates the transcription of a suite of genes involved in fatty acid uptake, transport, and catabolism, ultimately leading to a reduction in circulating triglycerides (TG) and an increase in high-density lipoprotein cholesterol (HDL-C).

Signaling Pathway Diagram

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of PPAR Agonist 1. For comparative purposes, data for other PPAR agonists are included where available.

Table 1: In Vitro Potency and Selectivity

This table presents the half-maximal effective concentration (EC₅₀) of PPAR Agonist 1 ("Saroglitazar" used as a proxy) in a PPAR transactivation assay, indicating its potency in activating human PPAR isoforms.

| Compound | hPPARα EC₅₀ | hPPARγ EC₅₀ | Selectivity (α vs γ) |

| PPAR Agonist 1 | 0.65 pM | 3.0 nM | ~4600-fold for α |

Data synthesized from preclinical studies on Saroglitazar.

Table 2: In Vivo Efficacy in Dyslipidemia Models

This table details the effects of oral administration of PPAR Agonist 1 on key lipid parameters in various animal models of dyslipidemia.

| Animal Model | Compound | Dose (mg/kg/day) | Duration | Serum TG Change | Serum LDL-C Change | Serum HDL-C Change | Reference |

| Swiss Albino Mice | PPAR Agonist 1 | 10 | 6 days | ↓ 75.8% | N/A | N/A | |

| Fenofibrate | 30 | 6 days | ↓ 28.0% | N/A | N/A | ||

| db/db Mice | PPAR Agonist 1 | 1 | 12 days | ↓ (ED₅₀=0.05) | N/A | N/A | |

| Zucker fa/fa Rats | PPAR Agonist 1 | 1 | 14 days | ↓ up to 90% | N/A | N/A | |

| hApoB100/hCETP Mice | PPAR Agonist 1 | 3 | 14 days | ↓ 79.0% | ↓ 47.0% | ↑ 63.0% | |

| ApoE2 Knock-in Mice | PPAR Agonist 1 | 0.1 | N/A | ↓ | ↓ (non-HDL) | ↑ | |

| Fenofibrate | 250 | N/A | ↓ | ↓ (non-HDL) | ↑ |

PPAR Agonist 1 data is based on preclinical results for Saroglitazar and Pemafibrate.

Table 3: Preclinical Pharmacokinetic Profile

This table outlines key pharmacokinetic parameters of PPAR Agonist 1 ("Pemafibrate" as a proxy) following a single oral administration in rats and monkeys.

| Species | Dose (mg/kg) | Bioavailability (%) | Key Circulating Form | Major Metabolites | Reference |

| Sprague-Dawley Rat | 1 | 15% | Unmetabolized (29% of AUC) | Demethylated (M1) | |

| Cynomolgus Monkey | 1 | 87% | Metabolites | M2/3 (15%), M4 (21%), M5 (9%) |

Data synthesized from preclinical studies on Pemafibrate.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.

In Vitro PPAR Transactivation Assay

Objective: To determine the functional potency (EC₅₀) of PPAR Agonist 1 on human PPAR isoforms (α, γ, δ).

Methodology:

-

Cell Line: Human hepatoma cells (e.g., HepG2) are used due to their high expression of PPARα.

-

Plasmids: Cells are co-transfected with two plasmids:

-

An expression vector for a chimeric receptor containing the ligand-binding domain (LBD) of a human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain.

-

A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

-

-

Treatment: Transfected cells are seeded in 96-well plates and incubated with increasing concentrations of PPAR Agonist 1 for 24 hours.

-

Measurement: After incubation, cells are lysed, and luciferase activity is measured using a luminometer.

-

Analysis: The luminescence data is normalized to a vehicle control. EC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic curve.

In Vivo Dyslipidemia and Efficacy Study

Objective: To evaluate the lipid-lowering efficacy of PPAR Agonist 1 in a relevant animal model of dyslipidemia.

Methodology:

-

Animal Model Selection: A genetically modified or diet-induced model that recapitulates human dyslipidemia is chosen (e.g., hApoB100/hCETP double transgenic mice, which have a more human-like lipoprotein profile).

-

Acclimatization & Diet: Animals are acclimatized for at least one week. To induce dyslipidemia, animals are fed a high-fat, high-cholesterol "Western" diet for a period of 4-8 weeks prior to and during the study.

-

Grouping and Dosing: Animals are randomized into groups (n=8-10 per group): Vehicle control, PPAR Agonist 1 (multiple dose levels, e.g., 0.1, 1, 10 mg/kg), and a positive control (e.g., Fenofibrate). The compound is administered daily via oral gavage for the study duration (e.g., 14 days).

-

Sample Collection: Blood samples are collected at baseline and at the end of the study via retro-orbital sinus or cardiac puncture. Animals are fasted overnight prior to blood collection.

-

Biochemical Analysis: Serum is separated, and lipid parameters (Total Cholesterol, TG, LDL-C, HDL-C) are measured using automated clinical chemistry analyzers.

-

Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance between groups is determined using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's). A p-value < 0.05 is considered significant.

Experimental Workflow Diagram

References

- 1. Pemafibrate Increases Circulating Angiopoietin-like Proteins 3 and 4 Without Promoting Pro-Atherogenic Changes in LDL and HDL Subspecies: A Post-Hoc Analysis of the PRESTIGE Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. firstwordpharma.com [firstwordpharma.com]

- 4. natap.org [natap.org]

The Structure-Activity Relationship of PPAR Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that function as ligand-activated transcription factors. They play a pivotal role in the regulation of glucose and lipid metabolism, as well as inflammation. Three main isotypes have been identified: PPARα, PPARγ, and PPARδ (also known as PPARβ). Each isotype exhibits a distinct tissue distribution and regulates a specific set of target genes, making them attractive therapeutic targets for a variety of metabolic disorders, including type 2 diabetes, dyslipidemia, and non-alcoholic fatty liver disease. The general structure of a PPAR agonist consists of a polar head group, a hydrophobic tail, and a central linker region, each contributing to the binding affinity and subtype selectivity of the molecule. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of PPAR agonists, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Core Structure-Activity Relationships of PPAR Agonists

The development of potent and selective PPAR agonists hinges on the careful manipulation of their molecular structure. The acidic head group, typically a carboxylic acid or a thiazolidinedione (TZD), is crucial for anchoring the ligand within the ligand-binding pocket (LBP) of the receptor through hydrogen bonds with key amino acid residues. The hydrophobic tail interacts with a large, hydrophobic region of the LBP, and modifications to this part of the molecule can significantly impact potency and selectivity. The linker region provides the appropriate spatial orientation for the head and tail groups to achieve optimal binding.

PPARα Agonists

PPARα is predominantly expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Agonists of PPARα, like the fibrate class of drugs, are primarily used to treat dyslipidemia. The SAR of PPARα agonists often revolves around a phenoxyacetic acid or a similar acidic scaffold.

PPARγ Agonists

PPARγ is highly expressed in adipose tissue and is a master regulator of adipogenesis and insulin sensitivity. The thiazolidinedione (TZD) class of drugs, such as rosiglitazone and pioglitazone, are potent PPARγ agonists used in the treatment of type 2 diabetes. The TZD head group is a key pharmacophoric feature, forming critical hydrogen bonds within the PPARγ LBP.

PPARδ Agonists

PPARδ is ubiquitously expressed and is involved in fatty acid oxidation and energy homeostasis. The development of selective PPARδ agonists has been an area of intense research, with compounds often featuring a phenoxyacetic acid core.

Pan-PPAR Agonists

Pan-agonists that activate all three PPAR isotypes are being developed with the aim of providing a broader therapeutic effect on metabolic syndrome by simultaneously addressing dyslipidemia, insulin resistance, and inflammation. Achieving a balanced activity profile across the three subtypes is a key challenge in the design of these molecules.

Data Presentation: Quantitative SAR of PPAR Agonists

The following tables summarize the in vitro activity of representative PPAR agonists from different chemical series. The data is presented as EC50 values, which represent the concentration of the agonist that produces 50% of the maximal response in a transactivation assay.

Table 1: SAR of Phenylpropanoic Acid-Based PPAR Pan-Agonists

| Compound | R Group | PPARα EC50 (nM) | PPARγ EC50 (nM) | PPARδ EC50 (nM) |

| 1 | H | 1000 | 1000 | 100 |

| 2 | 4-Adamantylphenyl | 100 | 100 | 100 |

| 3 | 4-Biphenyl | 250 | 500 | 150 |

| 4 | 4-Phenoxyphenyl | 300 | 600 | 200 |

Data compiled from various sources for illustrative purposes.

Table 2: SAR of Thiazolidinedione-Based PPARγ Agonists

| Compound | R Group | PPARγ EC50 (nM) |

| Rosiglitazone | N-methylpyridylamino | 40 |

| Pioglitazone | Ethylpyridyl | 400 |

| Ciglitazone | Phenyl | 3000 |

Data compiled from various sources for illustrative purposes.

Table 3: SAR of Biaryl Aniline-Based PPARα Agonists

| Compound | B-Ring Substitution | C-Ring Extension | PPARα EC50 (nM) | % Activation vs. GW7647 |

| A190 | H | None | 50 | 100 |

| A229 | 4-Fluoro | None | 30 | 110 |

| A235 | H | 4-Methylphenyl | 80 | 95 |

| A241 | 4-Fluoro | 4-Methylphenyl | 45 | 105 |

Data compiled from various sources for illustrative purposes.

Experimental Protocols

Luciferase Reporter Gene Transactivation Assay

This cell-based assay is a cornerstone for determining the functional potency of PPAR agonists.

Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple PPAR response elements (PPREs) is transfected into a suitable cell line, along with an expression plasmid for the PPAR isotype of interest. In the presence of a PPAR agonist, the activated PPAR/RXR heterodimer binds to the PPREs and drives the expression of luciferase. The resulting luminescence is proportional to the agonist's activity.

Detailed Methodology:

-

Cell Culture and Transfection:

-

HEK293T or CV-1 cells are cultured in DMEM supplemented with 10% FBS.

-

Cells are seeded in 96-well plates and co-transfected with a PPAR expression plasmid (e.g., pCMX-hPPARα), a PPRE-luciferase reporter plasmid (e.g., pTK-PPREx3-luc), and a control plasmid for normalization (e.g., a Renilla luciferase or β-galactosidase expression vector).

-

-

Compound Treatment:

-

After 24 hours, the transfection medium is replaced with fresh medium containing the test compounds at various concentrations. A known PPAR agonist is used as a positive control.

-

-

Luciferase Assay:

-

Following a 24-hour incubation with the compounds, the cells are lysed.

-

Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.

-

The firefly luciferase activity is normalized to the control reporter activity to account for variations in transfection efficiency and cell number.

-

-

Data Analysis:

-

The dose-response curves are plotted, and the EC50 values are calculated using a nonlinear regression model.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This in vitro assay measures the binding affinity of a test compound to the PPAR ligand-binding domain (LBD).

Principle: The assay utilizes a terbium (Tb)-labeled antibody that binds to a GST-tagged PPAR-LBD. A fluorescently labeled PPAR agonist (tracer) binds to the LBD, bringing the tracer and the Tb-labeled antibody in close proximity, resulting in a high TR-FRET signal. Unlabeled test compounds compete with the tracer for binding to the LBD, leading to a decrease in the TR-FRET signal.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a solution of GST-tagged PPAR-LBD and a Tb-labeled anti-GST antibody in the assay buffer.

-

Prepare a solution of the fluorescent tracer in the assay buffer.

-

Serially dilute the test compounds in DMSO and then in the assay buffer.

-

-

Assay Procedure:

-

In a 384-well plate, add the test compounds, the fluorescent tracer, and the PPAR-LBD/antibody mixture.

-

Incubate the plate at room temperature for 1-4 hours to allow the binding to reach equilibrium.

-

-

Data Acquisition:

-

Measure the fluorescence emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor) using a TR-FRET-compatible plate reader.

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (acceptor emission/donor emission).

-

Plot the TR-FRET ratio against the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling Pathway of PPAR Activation

Caption: The canonical signaling pathway of PPAR activation.

Experimental Workflow for PPAR Agonist Screening

Methodological & Application

Application Notes and Protocols for "PPAR Agonist 1" in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of a novel or experimental Peroxisome Proliferator-Activated Receptor (PPAR) agonist, referred to herein as "PPAR Agonist 1." This document outlines detailed protocols for cell culture, agonist treatment, and subsequent analysis of target gene and protein expression, as well as receptor activation.

Introduction to PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate gene expression.[1] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ.[1] These receptors play crucial roles in lipid and glucose metabolism, energy homeostasis, and inflammation.[1] PPAR agonists are molecules that bind to and activate these receptors, making them attractive therapeutic targets for metabolic diseases such as diabetes, dyslipidemia, and obesity.[1]

Upon activation by an agonist, PPARs form a heterodimer with the Retinoid X Receptor (RXR).[1] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, leading to the modulation of their transcription.

Data Presentation

The following table summarizes typical quantitative data for in vitro experiments with PPAR agonists. Note that optimal conditions should be determined empirically for each specific agonist and cell line.

| Parameter | PPARα Agonist (e.g., Fenofibrate) | PPARγ Agonist (e.g., Rosiglitazone) | PPARβ/δ Agonist (e.g., GW501516) |

| Cell Line Examples | HepG2 (human hepatoma), Caco-2 (human colorectal adenocarcinoma) | 3T3-L1 (mouse pre-adipocyte), HEK293 (human embryonic kidney) | MCF7 (human breast cancer), UACC903 (human melanoma) |

| Typical Concentration Range | 10 µM - 100 µM | 0.1 µM - 10 µM | 0.1 µM - 10 µM |

| Incubation Time | 6 - 72 hours | 24 - 72 hours | 24 - 72 hours |

| Common Target Genes (for qPCR) | CPT1A, ACOX1, CD36 | FABP4, LPL, ADIPOQ | ANGPTL4, PDK4 |

| Expected Fold Change (mRNA) | 2 to 10-fold increase | 5 to 50-fold increase | 2 to 15-fold increase |

| Common Target Proteins (for Western Blot) | CPT1A, ACOX1 | FABP4, Adiponectin | ANGPTL4 |

| Expected Fold Change (Protein) | 1.5 to 5-fold increase | 2 to 20-fold increase | 1.5 to 10-fold increase |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the generalized PPAR signaling pathway and a typical experimental workflow for assessing a novel PPAR agonist.

Caption: A diagram illustrating the PPAR signaling pathway upon agonist activation.

Caption: A typical experimental workflow for evaluating "PPAR Agonist 1" in cell culture.

Experimental Protocols

General Cell Culture and Agonist Treatment

This protocol provides a general guideline for culturing adherent cells and treating them with "PPAR Agonist 1."

Materials:

-

Appropriate cell line (e.g., HepG2, 3T3-L1, HEK293)

-

Complete growth medium (e.g., DMEM or MEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

"PPAR Agonist 1" stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cell culture plates/flasks

-

Humidified incubator at 37°C with 5% CO2

Procedure:

-

Culture cells in T-75 flasks until they reach 80-90% confluency.

-

Wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in complete growth medium and perform a cell count.

-

Seed the cells into appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for reporter assays) at a density that will result in 70-80% confluency at the time of treatment.

-

Allow the cells to adhere and grow overnight in the incubator.

-

Prepare serial dilutions of "PPAR Agonist 1" in the complete growth medium. Also, prepare a vehicle control (medium with the same concentration of solvent as the highest agonist concentration).

-

Remove the old medium from the cells and replace it with the medium containing different concentrations of "PPAR Agonist 1" or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for measuring the relative mRNA levels of PPAR target genes.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Forward and reverse primers for target genes (e.g., CPT1A, FABP4) and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

After treatment with "PPAR Agonist 1," wash the cells with ice-cold PBS and lyse them directly in the culture plate using the lysis buffer from the RNA extraction kit.

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA concentration and purity using a spectrophotometer.

-

Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

-

Set up the qPCR reaction in a final volume of 20 µL, containing 10 µL of SYBR Green Master Mix, 1 µL of cDNA, and 1 µL of each forward and reverse primer (final concentration of 0.5 µM each), and 7 µL of nuclease-free water.

-

Perform the qPCR with the following typical cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Western Blot for Target Protein Expression

This protocol is for detecting changes in the expression levels of PPAR target proteins.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system (e.g., CCD camera or X-ray film)

Procedure:

-

Following agonist treatment, wash the cells with ice-cold PBS and add RIPA buffer to lyse the cells.

-

Scrape the cells and incubate the lysate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Apply the ECL reagent and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control.

Luciferase Reporter Assay for PPAR Activation

This assay measures the ability of "PPAR Agonist 1" to activate a specific PPAR isotype.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression plasmid for the desired PPAR isotype (e.g., pCMX-hPPARα)

-

Reporter plasmid containing a PPRE linked to a luciferase gene (e.g., pGL3-PPRE-luc)

-

Control plasmid for transfection normalization (e.g., pRL-TK expressing Renilla luciferase)

-

Transfection reagent

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Seed HEK293 cells in a 96-well plate.

-

The next day, co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of "PPAR Agonist 1" or a vehicle control.

-

Incubate for another 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold activation by dividing the normalized luciferase activity of the agonist-treated cells by that of the vehicle-treated cells.

References

Application Notes and Protocols for In Vivo Studies of PPAR Agonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation.[1] There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[2] Agonists of these receptors are of significant interest for the treatment of various diseases, including metabolic disorders like dyslipidemia and type 2 diabetes, as well as inflammatory conditions.[3][4]

This document provides detailed application notes and protocols for the in vivo administration of representative PPAR agonists from each class: Fenofibrate (PPARα agonist), Pioglitazone (PPARγ agonist), and GW501516 (Cardarine, a PPARδ agonist).

PPARα Agonist: Fenofibrate

Fenofibrate is a fibrate drug commonly used to treat high cholesterol and high triglyceride levels.[4] It primarily activates PPARα, which plays a key role in fatty acid oxidation.

Data Presentation: Fenofibrate Dosage in In Vivo Studies

| Animal Model | Disease/Condition Model | Administration Route | Dosage Range | Key Findings |

| Mouse (ob/ob) | Obesity and Hyperlipidemia | Oral Gavage | 20 - 300 mg/kg/day | Dose- and duration-dependent effects on lipid profiles and liver weight. |

| Mouse | 5-Fluorouracil-induced cardiotoxicity | Oral Gavage | 25, 50, 100 mg/kg/day | Cardioprotective effects. |

| Rat (Wistar) | Normolipidemia and Hyperlipidemia | Oral Gavage | 13, 60, 200 mg/kg/day | Time- and dose-dependent hepatic changes. |

| Rat (Zucker) | Hyperlipidemia | Oral Gavage | 30, 50 mg/kg/day | Effects on plasma and tissue malondialdehyde and glutathione levels. |

| Rat (Sprague-Dawley) | Age-related Hypercholesterolemia | Oral Gavage | 300 mg/kg/day | Reduced plasma total cholesterol and free fatty acids. |

Experimental Protocol: Oral Gavage Administration of Fenofibrate in Mice

Materials:

-

Fenofibrate powder

-

Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water or corn oil

-

Animal balance

-

Appropriate size oral gavage needles (e.g., 18-20 gauge for mice)

-

Syringes

-

Vortex mixer or sonicator

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment, with free access to food and water.

-

Dose Calculation: Weigh each mouse to determine the precise volume of the drug formulation to be administered. The maximum recommended gavage volume for a mouse is 10 ml/kg.

-

Formulation Preparation:

-

Calculate the required amount of Fenofibrate based on the desired dosage and the total volume needed for the study group.

-

Prepare the 0.5% CMC vehicle solution.

-

Suspend the Fenofibrate powder in the vehicle.

-

Use a vortex mixer or sonicator to ensure a homogenous suspension.

-

-

Administration:

-

Properly restrain the mouse by scruffing the neck to immobilize the head. The body should be held in a vertical position to align the head and esophagus.

-

Measure the gavage needle length from the tip of the mouse's nose to the last rib to ensure it will reach the stomach without causing injury.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The mouse should swallow as the needle is advanced. Do not force the needle.

-

Slowly administer the calculated volume of the Fenofibrate suspension.

-

Carefully withdraw the gavage needle.

-

-

Post-Administration Monitoring: Observe the animals for any signs of distress, such as labored breathing or fluid coming from the nose.

Signaling Pathway: PPARα

Caption: PPARα signaling pathway activation by Fenofibrate.

PPARγ Agonist: Pioglitazone

Pioglitazone is a thiazolidinedione (TZD) class of drug used for the treatment of type 2 diabetes. It is a potent agonist of PPARγ, which is highly expressed in adipose tissue and plays a critical role in adipogenesis and insulin sensitivity.

Data Presentation: Pioglitazone Dosage in In Vivo Studies

| Animal Model | Disease/Condition Model | Administration Route | Dosage Range | Key Findings |

| Mouse (db/db) | Type 2 Diabetes | Diet | ~15 mg/kg/day | Reverses markers of islet beta-cell de-differentiation. |

| Mouse (Albino) | Alloxan-induced Diabetes | Oral Gavage | 200, 400 mg/kg/day | Dose-dependent effects on hepatic, renal, and cardiac biomarkers. |

| Rat (Wistar) | High-cholesterol fructose diet | Oral Gavage | 3 mg/kg/day | Improved lipid and insulin levels. |

| Rat (Zucker Diabetic Fatty) | Type 2 Diabetes | Oral Gavage | 30 mg/kg | Acutely reduced energy metabolism and insulin secretion. |

| Human | Insulin Resistance | Oral | 30 mg/day | Modulated gene expression in adipose tissue. |

Experimental Protocol: Intraperitoneal (IP) Injection of Pioglitazone in Rats

Materials:

-

Pioglitazone hydrochloride

-

Vehicle: Sterile saline or 0.5% methylcellulose

-

Animal balance

-

Sterile syringes and needles (e.g., 23-25 gauge for rats)

-

70% alcohol for disinfection

Procedure:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

-

Dose Calculation: Weigh each rat to determine the precise injection volume. The maximum recommended IP injection volume for a rat is 10 ml/kg.

-

Formulation Preparation:

-

Calculate the required amount of Pioglitazone.

-

Dissolve or suspend Pioglitazone in the chosen sterile vehicle.

-

-

Administration:

-

Properly restrain the rat. For a two-person technique, one person holds the rat's head and body, while the second person performs the injection.

-

Position the rat in dorsal recumbency with the head tilted slightly downward.

-

Identify the lower right quadrant of the abdomen to avoid the cecum.

-

Disinfect the injection site with 70% alcohol.

-

Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.

-